molecular formula C13H14ClNO B1346544 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone CAS No. 1134334-65-8

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone

Cat. No. B1346544
M. Wt: 235.71 g/mol
InChI Key: FNQWKKOZUUPLFQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C13H14ClNO12. It has a molecular weight of 235.713.



Synthesis Analysis

The synthesis of 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is not explicitly mentioned in the search results. However, related compounds have been synthesized through various methods such as nucleophilic addition, dehydration, and Knoevenagel condensation4.



Molecular Structure Analysis

The InChI code for 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is 1S/C13H14ClNO/c1-8-4-5-11-10 (6-8)13 (12 (16)7-14)9 (2)15 (11)3/h4-6H,7H2,1-3H33. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.



Chemical Reactions Analysis

Specific chemical reactions involving 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone are not detailed in the search results. However, indole derivatives, which this compound is a part of, are known to undergo various chemical reactions4.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.713. It is recommended to be stored at a temperature between 2~8°C3. The purity of the compound is reported to be 95%3.


Scientific Research Applications

Synthesis of Alkaloids

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are used in the synthesis of alkaloids, which are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
  • Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
  • Results or Outcomes : The synthesis resulted in a tricyclic indole with an 84% yield .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
  • Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

Specific safety and hazard information for 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is not provided in the search results. However, a Material Safety Data Sheet (MSDS) is available for this compound3, which would provide detailed safety and hazard information.


Future Directions

The search results do not provide specific future directions for 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone. However, indole derivatives have shown potential in various fields, suggesting that further research into the properties and applications of this compound could be beneficial5.


properties

IUPAC Name

2-chloro-1-(1,2,5-trimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8-4-5-11-10(6-8)13(12(16)7-14)9(2)15(11)3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQWKKOZUUPLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone

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